molecular formula C21H23N3O3S B10982497 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

Cat. No.: B10982497
M. Wt: 397.5 g/mol
InChI Key: FHVCVFVQPXXTRO-UHFFFAOYSA-N
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Description

This compound is a carboxamide derivative featuring a 1,2-thiazolidine-1,1-dioxide (sulfone-containing heterocycle) linked to a phenyl group at the 4-position, combined with a 1-(propan-2-yl)-substituted indole moiety at the carboxamide position.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C21H23N3O3S/c1-15(2)23-13-11-18-19(5-3-6-20(18)23)21(25)22-16-7-9-17(10-8-16)24-12-4-14-28(24,26)27/h3,5-11,13,15H,4,12,14H2,1-2H3,(H,22,25)

InChI Key

FHVCVFVQPXXTRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O

Origin of Product

United States

Biological Activity

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C20H25N3O5S
  • Molecular Weight: 419.5 g/mol
  • Structural Features:
    • Thiazolidine ring with a dioxido group
    • Indole moiety
    • Carboxamide functional group

Anticancer Properties

Recent studies have indicated that compounds containing thiazolidine and indole structures exhibit significant anticancer activity. For instance, derivatives of thiazolidine have been shown to interact with various cancer cell lines, demonstrating cytotoxic effects.

Case Study:
A study evaluated the anticancer properties of a related compound and found that it exhibited an IC50 value of approximately 23.30 ± 0.35 mM against human glioblastoma U251 cells, indicating promising activity against this aggressive cancer type .

Antimicrobial Activity

The presence of the thiazolidine moiety in the compound suggests potential antimicrobial properties. Compounds with similar structures have been reported to demonstrate efficacy against various bacterial strains.

Research Findings:
A comparative analysis of thiazolidine derivatives showed that certain analogs exhibited significant antimicrobial activity, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction: The compound may promote apoptosis in cancer cells by activating pro-apoptotic pathways.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation and survival.

Absorption and Distribution

The pharmacokinetic profile of similar thiazolidine compounds indicates good oral bioavailability and rapid absorption in biological systems.

Toxicological Studies

Preliminary toxicological evaluations suggest that while the compound exhibits promising biological activities, further studies are required to assess its safety profile comprehensively.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Amino-1-(4-chloro-phenyl)-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-oneThiazole and phenyl groupsAntimicrobial
N-(thiazol-2-yl)-benzenesulfonamideThiazole ringAntitumor
Indole-linked thiazolesIndole and thiazole ringsCytotoxicity against cancer cell lines

Comparison with Similar Compounds

N-[4-(1,1-Dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 946337-76-4)

  • Structure : Replaces the indole-carboxamide with a 3-(trifluoromethyl)benzamide group.
  • Aromatic Interactions: The benzamide lacks the indole’s π-π stacking capability, which may reduce binding affinity to targets requiring aromatic interactions.
  • Implications : The CF₃ group may improve pharmacokinetic properties (e.g., half-life) but reduce target engagement in indole-dependent pathways .

Substituted Amino Acid Hydrazides (e.g., )

  • Examples :
    • (S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide
    • (S)-N-(1-(2-(3-Chlorophenyl)hydrazineyl)-1-oxopropan-2-yl)isonicotinamide
  • Key Differences :
    • Functional Groups : These compounds feature hydrazide and isonicotinamide moieties instead of thiazolidine dioxide and indole.
    • Bioactivity : Demonstrated anti-tubercular activity, suggesting divergent therapeutic applications compared to the target compound.
  • Implications : The hydrazide linkage may confer metal-chelating properties, which are absent in the target compound’s carboxamide structure .

Suvecaltamide (INN Proposed List 122, WHO Drug Information 2019)

  • Structure : 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide.
  • Key Similarities :
    • Isopropyl Group : Shared propan-2-yl substituent, suggesting comparable lipophilicity and metabolic pathways.
    • Fluorinated Groups : Both compounds incorporate fluorine (trifluoroethoxy vs. thiazolidine sulfone).
  • Differences :
    • Core Structure : Suvecaltamide is an acetamide with a pyridine-ethyl chain, while the target compound uses an indole-carboxamide.
    • Therapeutic Use : Suvecaltamide is a Cav channel stabilizer (antiepileptic), implying distinct mechanisms compared to the target compound’s unexplored bioactivity .

Alkoxy-Substituted Benzamides ()

  • Examples :
    • N-[(2S)-3-(4-Butoxyphenyl)-1-oxopropan-2-yl]benzamide derivatives.
  • Key Differences :
    • Substituents : Alkoxy chains (butoxy, pentyloxy) increase hydrophobicity, contrasting with the polar sulfone group in the target compound.
    • Flexibility : The alkoxy chains may enhance membrane permeability but reduce target specificity.
  • Implications : The rigid thiazolidine dioxide in the target compound may improve binding precision in enzyme-active sites compared to flexible alkoxy chains .

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